molecular formula C27H44O3 B023797 3-Hydroxy-5-cholestenoic acid CAS No. 6561-58-6

3-Hydroxy-5-cholestenoic acid

Cat. No. B023797
CAS RN: 6561-58-6
M. Wt: 416.6 g/mol
InChI Key: WVXOMPRLWLXFAP-AMQKJUDNSA-N
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Description

Synthesis Analysis

3-Hydroxy-5-cholestenoic acid is synthesized through the oxidation of cholesterol. Key enzymes involved in its synthesis include sterol 27-hydroxylase and liver X receptors (LXRs). It is a product of complex metabolic pathways involving cholesterol and its derivatives (Theofilopoulos et al., 2014).

Molecular Structure Analysis

The molecular structure of 3-Hydroxy-5-cholestenoic acid is characterized by the presence of a hydroxy group at the 3rd carbon and a cholestenoic acid backbone. This structure is crucial for its biological activity and interaction with cellular receptors (Björkhem et al., 1994).

Chemical Reactions and Properties

3-Hydroxy-5-cholestenoic acid is involved in several chemical reactions, primarily relating to bile acid synthesis and cholesterol metabolism. It acts as a ligand for liver X receptors, influencing various physiological processes, including motor neuron survival (Theofilopoulos et al., 2014).

Scientific Research Applications

  • Neurological Disease Research : 3-Hydroxy-5-cholestenoic acid plays a crucial role in regulating motor neuron survival in neurological diseases such as cerebrotendinous xanthomatosis (CTX) and spastic paraplegia 5 (SPG5) (Holmes, 2014). Another study supports this, showing that cholestenoic acids can promote motor neuron survival and help prevent neuron cell loss in neurological diseases like SPG5 and CTX (Theofilopoulos et al., 2014).

  • Diagnostic Biomarker : Identifying 3-Hydroxy-5-cholestenoic acid in serum is crucial for diagnosing primary oxysterol 7-hydroxylase deficiency in neonatal cholestasis patients (Kimura et al., 2012).

  • Lipid Metabolism : It acts as a signaling molecule for regulating lipid metabolism through the liver X receptor 1 (Song & Liao, 2000). Additionally, studies suggest it has a role in liver elimination and metabolism, with no enterohepatic circulation (Axelson et al., 1989).

  • Bile Acid Biosynthesis : Deuterium-labeled intermediates in bile acid biosynthesis, such as 27-hydroxycholesterol and 3 beta-hydroxy-5-cholestenoic acid, show potential for studying alternative pathways in bile acid biosynthesis (Shoda et al., 1993).

  • Neurodegeneration and Brain Metabolism : A study identifies a novel metabolic route for eliminating 27-hydroxylated sterols from the brain, potentially impacting neurodegeneration development, involving 3-Hydroxy-5-cholestenoic acid (Meaney et al., 2007).

  • Cholesterol Transport and Elimination : Plasma 7alpha-hydroxy-4-cholesten-3-one levels reflect hepatic cholesterol 7alpha-hydroxylase activities, and macrophages and endothelial cells secrete 27-oxygenated metabolites of cholesterol through the sterol 27-hydroxylase mechanism, which plays a critical role in cholesterol elimination and sterol metabolism (Honda et al., 2004); (Babiker et al., 1997).

  • Liver Disease and Bile Acid Synthesis : Elevated levels of cholestenoic acid in patients with reduced intestinal bile acid resorption suggest increased formation of 7 alpha-hydroxy-3-oxo-4-cholestenoic acid in stimulated cholesterol 7 alpha-hydroxylase activity (Axelson et al., 1989).

  • Inborn Errors in Bile Acid Synthesis : A mutation in the oxysterol 7alpha-hydroxylase gene causes severe neonatal liver disease by deficient in 7alpha-hydroxylation, leading to the accumulation of hepatotoxic unsaturated monohydroxy bile acids (Setchell et al., 1998).

properties

IUPAC Name

(6R)-6-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-17(6-5-7-18(2)25(29)30)22-10-11-23-21-9-8-19-16-20(28)12-14-26(19,3)24(21)13-15-27(22,23)4/h8,17-18,20-24,28H,5-7,9-16H2,1-4H3,(H,29,30)/t17-,18?,20+,21+,22-,23+,24+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXOMPRLWLXFAP-AMQKJUDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70984186
Record name 3-Hydroxycholest-5-en-26-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70984186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-5-cholestenoic acid

CAS RN

6561-58-6
Record name 3β-Hydroxy-5-cholestenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6561-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-5-cholestenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006561586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxycholest-5-en-26-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70984186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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